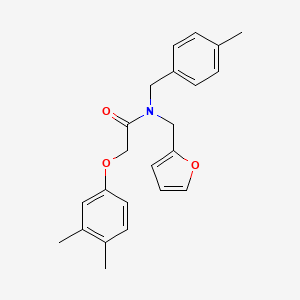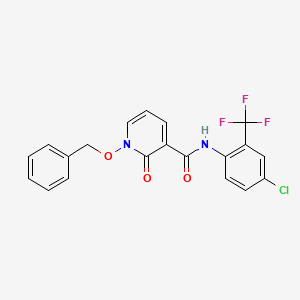
1-(benzyloxy)-N-(4-chloro-2-(trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzyloxy)-N-(4-chloro-2-(trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, a chloro-trifluoromethyl phenyl group, and a dihydropyridine carboxamide moiety.
准备方法
The synthesis of 1-(benzyloxy)-N-(4-chloro-2-(trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the benzyloxy group: This step involves the reaction of benzyl alcohol with an appropriate reagent to form the benzyloxy group.
Introduction of the chloro-trifluoromethyl phenyl group: This step involves the reaction of a chloro-trifluoromethyl phenyl derivative with an appropriate reagent to introduce the chloro-trifluoromethyl phenyl group.
Formation of the dihydropyridine carboxamide moiety: This step involves the reaction of a dihydropyridine derivative with an appropriate reagent to form the dihydropyridine carboxamide moiety.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
1-(Benzyloxy)-N-(4-chloro-2-(trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution: Substitution reactions can be used to replace specific functional groups with other groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenating agents). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-(Benzyloxy)-N-(4-chloro-2-(trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules.
Biology: It can be used in biological studies to investigate its effects on various biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(benzyloxy)-N-(4-chloro-2-(trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(Benzyloxy)-N-(4-chloro-2-(trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: This compound shares the chloro-trifluoromethyl phenyl group but differs in its overall structure and functional groups.
Other dihydropyridine derivatives: These compounds share the dihydropyridine moiety but differ in their substituents and overall structure.
属性
分子式 |
C20H14ClF3N2O3 |
|---|---|
分子量 |
422.8 g/mol |
IUPAC 名称 |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-oxo-1-phenylmethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C20H14ClF3N2O3/c21-14-8-9-17(16(11-14)20(22,23)24)25-18(27)15-7-4-10-26(19(15)28)29-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,25,27) |
InChI 键 |
HKLNGMHBZVDMLP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl {5-[(4-methoxybenzyl)amino]-2-(4-methoxyphenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11415638.png)
![N-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11415643.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11415660.png)
![4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11415669.png)
![Dimethyl {2-(4-chlorophenyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11415673.png)

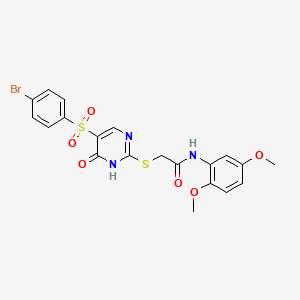
![5-chloro-2-(ethylsulfanyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide](/img/structure/B11415687.png)
![N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-3-bromobenzamide](/img/structure/B11415690.png)
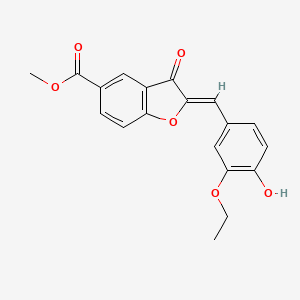
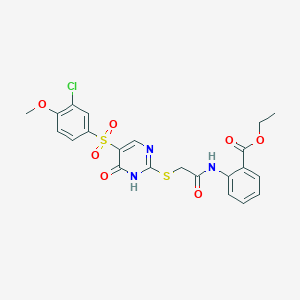
![2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11415700.png)
![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11415701.png)
